molecular formula C14H22N2O4 B1399730 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate CAS No. 1016258-66-4

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Cat. No. B1399730
CAS RN: 1016258-66-4
M. Wt: 282.34 g/mol
InChI Key: IEKGLZRZMZMUCH-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate” is a chemical compound with the CAS number 1016258-66-4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of this compound is C14H22N2O4 . The InChI code is 1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.34 . It is stored at temperatures between 2-8°C . The physical form of this compound is liquid .

Scientific Research Applications

Catalysis Research

The unique structure of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate allows it to be used in catalysis studies. For instance, it could be involved in palladium-catalyzed reactions, such as α-arylation of esters with heterocyclic bromides and chlorides .

Environmental Impact Studies

The compound’s safety data indicates that it should be handled with care to prevent environmental contamination. Its potential impact on the environment could be a subject of study, particularly how it breaks down or interacts with other chemicals in eco-systems .

Safety and Handling in Research Settings

Proper safety protocols must be followed when handling this compound in research settings. Its Material Safety Data Sheet (MSDS) provides guidelines on storage, handling, and first-aid measures in case of accidental exposure .

Mechanism of Action

The mechanism of action for this compound is not available in the search results .

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGLZRZMZMUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727827
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

CAS RN

1016258-66-4
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of LDA (107 ml, 214.01 mmol) was added to a stirred solution of tert-butyl 4-cyanopiperidine-1-carboxylate (30 g, 143 mmol) in THF (250 ml) at −78° C., under nitrogen. The resulting solution was stirred at −78° C. for 30 minutes. Ethyl chloroformate (16.37 ml, 171.2 mmol) was added. The resulting solution was stirred and allowed to warm to room temperature. The reaction mixture was quenched with saturated NaHCO3 (250 ml), extracted with DCM, and the organic layer was washed with saturated brine (100 ml) then dried over MgSO4, filtered and evaporated to afford the crude material as a orange oil. This material was purified by flash silica chromatography, elution gradient 10% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (20.8 g, 51.6%) as a yellow oil.
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16.37 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-cyanopiperidine-1-carboxylate (0.75 g, 3.57 mmol) in THF (25.0 mL) was cooled to −78° C. followed by dropwise addition of LDA (1.8 M in THF, 6.0 mL, 5.35 mmol) and stirred at the same temperature (−78° C.) for 45 min followed by addition of ethyl chloroformate (0.46 g, 4.28 mmol). The temperature of the reaction was slowly raised to rt and left to stir for 6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 7% EtOAc:hexane to obtain the product as an orange viscous liquid (0.4 g, 48% yield). MS: 283.14 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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